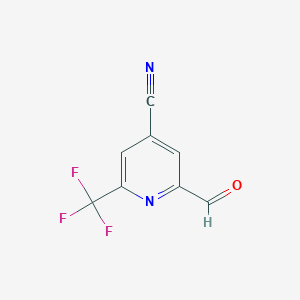
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile: is a chemical compound with the molecular formula C8H3F3N2O It is characterized by the presence of a formyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Formylation: or under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like or .
Carbonitrile Formation: The carbonitrile group is introduced using or .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Temperature and Pressure: Controlled to ensure optimal reaction rates and product stability.
Catalysts: Used to enhance reaction efficiency.
Purification: Techniques such as , , and are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as or .
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like or under basic conditions.
Major Products Formed
Oxidation: 2-Formyl-6-(trifluoromethyl)-4-pyridinecarboxylic acid.
Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)-4-pyridinecarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Formyl-6-(trifluoromethyl)benzoic acid
- 2-Formyl-6-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile is unique due to the combination of its functional groups and the pyridine ring structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
生物活性
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological properties by influencing lipophilicity and electronic characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.
- Molecular Formula : C8H4F3N3O
- Molecular Weight : 219.14 g/mol
- IUPAC Name : 2-formyl-6-(trifluoromethyl)pyridine-4-carbonitrile
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. For instance, modifications at the pyridyl positions have been shown to enhance potency against fibroblast growth factor receptors (FGFRs) .
- Reversible-Covalent Binding : Research indicates that derivatives of pyridine compounds can exhibit reversible-covalent binding mechanisms, which may enhance their therapeutic efficacy in targeted therapies .
- Interactions with Biological Molecules : The trifluoromethyl group can facilitate interactions with various biological targets, potentially modulating receptor activities and signaling pathways.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Studies
- FGFR Inhibition : A study focused on the SAR (Structure-Activity Relationship) of 2-formylpyridyl ureas revealed that introducing a trifluoromethyl group at the 5-position significantly enhanced FGFR4 inhibition. The compound exhibited a binding affinity that was markedly improved compared to its unsubstituted counterparts .
- Antiplasmodial Activity : Another investigation into related pyridine derivatives highlighted their potential as inhibitors of Plasmodium protein kinases, which are critical for malaria treatment. The study found that specific structural modifications led to increased potency against these targets .
- Catalytic Properties : Research involving the hydration of aliphatic nitriles demonstrated that compounds similar to this compound can act as efficient catalysts under mild conditions, suggesting utility in synthetic applications as well as biological contexts .
特性
分子式 |
C8H3F3N2O |
|---|---|
分子量 |
200.12 g/mol |
IUPAC名 |
2-formyl-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7-2-5(3-12)1-6(4-14)13-7/h1-2,4H |
InChIキー |
RMIYJJYNXDICTF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















